molecular formula C9H8BrFO2 B13939078 3-Bromo-6-ethyl-2-fluorobenzoic acid

3-Bromo-6-ethyl-2-fluorobenzoic acid

Cat. No.: B13939078
M. Wt: 247.06 g/mol
InChI Key: KKZNMCORXBZLHC-UHFFFAOYSA-N
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Description

3-Bromo-6-ethyl-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine, ethyl, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-ethyl-2-fluorobenzoic acid can be achieved through several steps, starting from commercially available precursors. One common method involves the bromination of 6-ethyl-2-fluorobenzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-ethyl-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, borane), solvents (e.g., tetrahydrofuran, ether).

Major Products Formed

Scientific Research Applications

3-Bromo-6-ethyl-2-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethyl-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the bromine, ethyl, and fluorine substituents can enhance its binding affinity and specificity for the target molecules. The molecular targets and pathways involved vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluorobenzoic acid
  • 2-Bromo-6-fluorobenzoic acid
  • 4-Bromo-2-fluorobenzoic acid

Uniqueness

3-Bromo-6-ethyl-2-fluorobenzoic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 6-position, in particular, can affect its steric and electronic properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

3-bromo-6-ethyl-2-fluorobenzoic acid

InChI

InChI=1S/C9H8BrFO2/c1-2-5-3-4-6(10)8(11)7(5)9(12)13/h3-4H,2H2,1H3,(H,12,13)

InChI Key

KKZNMCORXBZLHC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)Br)F)C(=O)O

Origin of Product

United States

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